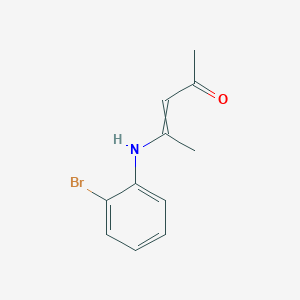
4-(2-Bromoanilino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoanilino)pent-3-en-2-one is an organic compound belonging to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)pent-3-en-2-one typically involves the condensation of acetylacetone with 2-bromoaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the enaminone structure. The general reaction scheme is as follows:
Condensation Reaction: Acetylacetone reacts with 2-bromoaniline in the presence of an acid or base catalyst.
Reaction Conditions: The reaction is usually performed at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoanilino)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted enaminones with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(2-Bromoanilino)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metals such as palladium.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Bromoanilino)pent-3-en-2-one involves its interaction with molecular targets through its enaminone structure. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
4-Anilinopent-3-en-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Amino-1-phenylbut-2-en-1-one: Similar enaminone structure but with different substituents, leading to varied chemical properties.
Uniqueness
4-(2-Bromoanilino)pent-3-en-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
199665-61-7 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-(2-bromoanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-6-4-3-5-10(11)12/h3-7,13H,1-2H3 |
InChI Key |
WEYWSNNARBKMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















